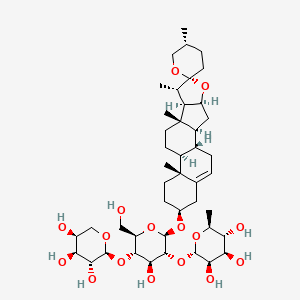
Sansevistatin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sansevistatin 2 is a natural product found in Sansevieria ehrenbergii with data available.
Scientific Research Applications
Antineoplastic Properties
Sansevistatin 2, isolated from the African Sansevieria ehrenbergii, has demonstrated potential in cancer research. Bioactivity-directed isolation procedures identified sansevistatin 2 as one of the compounds inhibiting the growth of cancer cells. Specifically, it was evaluated against the P388 lymphocytic leukemia cell line and a panel of human cancer cell lines, showing inhibition of cancer cell growth. Additionally, it exhibited antimicrobial activity, particularly against pathogenic fungi such as Candida albicans and Cryptococcus neoformans (Pettit et al., 2005).
Corrosion Inhibition
Sansevistatin 2, alongside other extracts from the Sansevieria genus, has been studied for its potential in industrial applications such as corrosion inhibition. Specifically, the leaf extracts of Sansevieria trifasciata, a close relative, have shown effectiveness in inhibiting aluminium corrosion in acidic and alkaline media, suggesting a potential protective role of Sansevistatin 2 in similar applications (Oguzie, 2007).
Antidiarrhoeal Effects
Related species of Sansevieria have demonstrated antidiarrhoeal properties, with the aqueous root extract of Sansevieria liberica showing significant reduction in propulsive movement in intestinal transit tests, as well as other beneficial effects on gastrointestinal health. Although not directly linked to Sansevistatin 2, these findings open avenues for exploring similar therapeutic potentials in related compounds (Adeyemi et al., 2009).
Anticancer Activity
In-depth research on related Sansevieria species has revealed significant anticancer activities. For instance, the hydroethanolic extract of Sansevieria liberica demonstrated notable anticancer activity in various in vitro and in vivo models, suggesting the potential for Sansevistatin 2 to possess similar bioactive properties that could be harnessed for cancer treatment (Akindele et al., 2015).
properties
Product Name |
Sansevistatin 2 |
|---|---|
Molecular Formula |
C44H70O16 |
Molecular Weight |
855 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
InChI Key |
HSOMTBUZSIVDQK-IPKCVOQPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
synonyms |
sansevistatin 2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



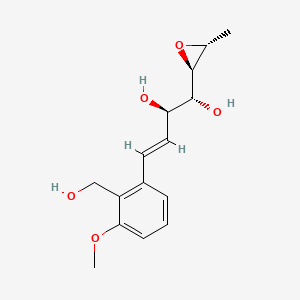


![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
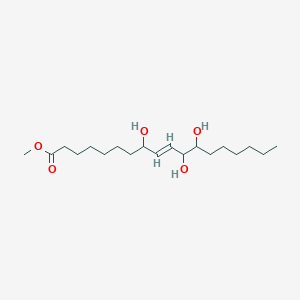
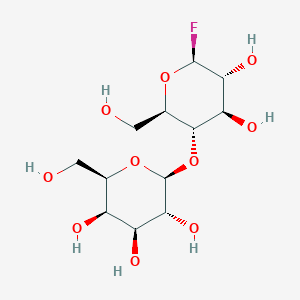
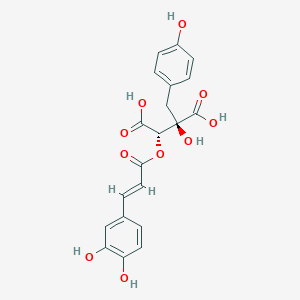

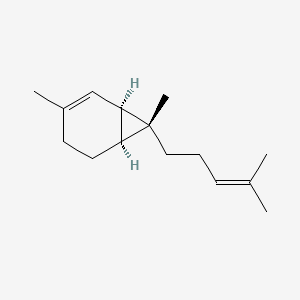
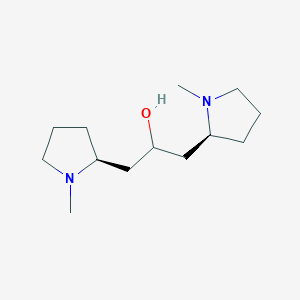
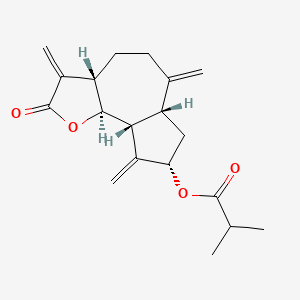
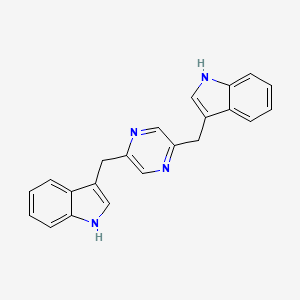
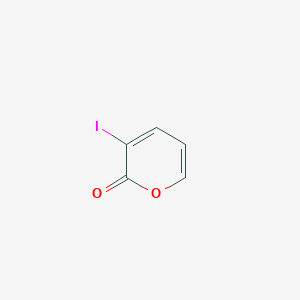
![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)